

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lobelane

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Compound of Interest

Compound Name: Lobelane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and pharmacological properties of **lobelane**. It details the synthesis, mechanism of action, and key structure-activity relationships of this potent and selective Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, intended as a valuable resource for professionals in drug discovery and development.

Chemical Structure

Lobelane is a defunctionalized, saturated analog of the natural alkaloid (-)-lobeline.^{[1][2]} Its core structure consists of a central piperidine ring with two phenethyl substituents at the 2 and 6 positions and a methyl group on the nitrogen atom. The systematic name for **lobelane** is cis-1-methyl-2,6-bis(2-phenylethyl)piperidine. Unlike its precursor, lobeline, **lobelane** lacks the hydroxyl and carbonyl functional groups on its side chains, a modification that significantly enhances its selectivity for VMAT2 over nicotinic acetylcholine receptors (nAChRs).^{[1][3]}

Stereochemistry of Lobelane

The stereochemistry of the substituents on the piperidine ring is a critical determinant of **lobelane**'s biological activity. The carbon atoms at positions 2 and 6 are stereocenters.

- **Cis Isomer (Lobelane):** **Lobelane** itself is the meso compound, meaning it has stereocenters but is achiral due to an internal plane of symmetry. In **lobelane**, the two

phenethyl side chains are in a cis configuration relative to each other on the piperidine ring.

[1][2] This specific arrangement is crucial for its high-potency inhibition of VMAT2.[4]

- **Trans Isomers:** When the two phenethyl side chains are in a trans configuration, the molecule becomes chiral and exists as a pair of enantiomers: (+)-trans-**lobelane** and (-)-trans-**lobelane**. [1][2] Studies have shown that the trans isomers have a reduced affinity for VMAT2 compared to the cis isomer, highlighting the importance of the cis-stereochemistry for optimal interaction with the transporter. [2][5]

Quantitative Pharmacological Data

The pharmacological profile of **lobelane** and its analogs has been extensively studied to elucidate structure-activity relationships (SAR). The data consistently show that **lobelane** is a potent VMAT2 inhibitor with significant selectivity over the dopamine transporter (DAT).

Table 1: Inhibition of VMAT2 and DAT Function by **Lobelane** and its Analogs

Compound	VMAT2 [³ H]DTBZ Binding K _i (μM)[2]	VMAT2 [³ H]DA Uptake K _i (μM) [2]	DAT [³ H]DA Uptake K _i (μM) [2]	VMAT2/DAT Selectivity Ratio ([³ H]DA Uptake)
Lobelane	2.04	0.47	31.6	67.2
Lobelane (cis)	0.97	0.045	1.57	34.9
(+)-trans- Lobelane	6.46	2.22	4.12	1.9
(-)-trans- Lobelane	5.32	3.83	1.12	0.3

| nor-**lobelane** | N/A | 0.044 | 1.63 | 37.0 |

K_i values represent the mean from multiple experiments. A lower K_i indicates higher binding affinity/inhibitory potency.

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow

Compound	IC ₅₀ (μM)[2]	I _{max} (%) [2]
Lobeline	0.42	56.1
Lobelane	0.65	73.0

| (+)-trans-**Lobelane** | >3.0 | 34.0 |

IC₅₀ is the concentration causing 50% inhibition of dopamine overflow. I_{max} is the maximal inhibition observed.

Table 3: Kinetic Analysis of VMAT2 Inhibition

Compound	K _m (μM)[2]	V _{max} (pmol/min/mg) [2]	Mechanism of Inhibition
Control	0.11	46.7	N/A
Lobeline	0.29	50.2	Competitive

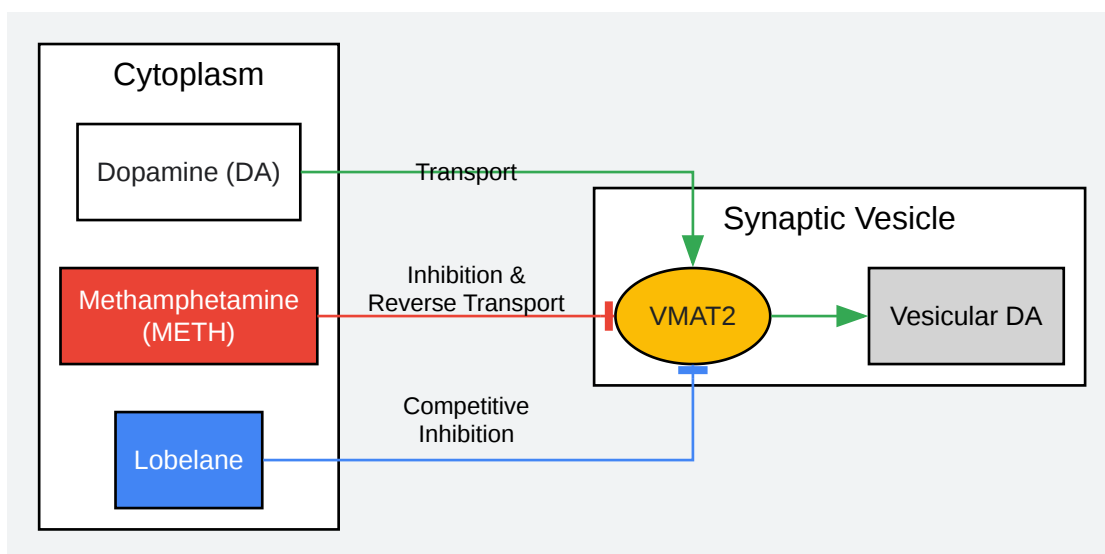
| **Lobelane** | 0.38 | 57.1 | Competitive |

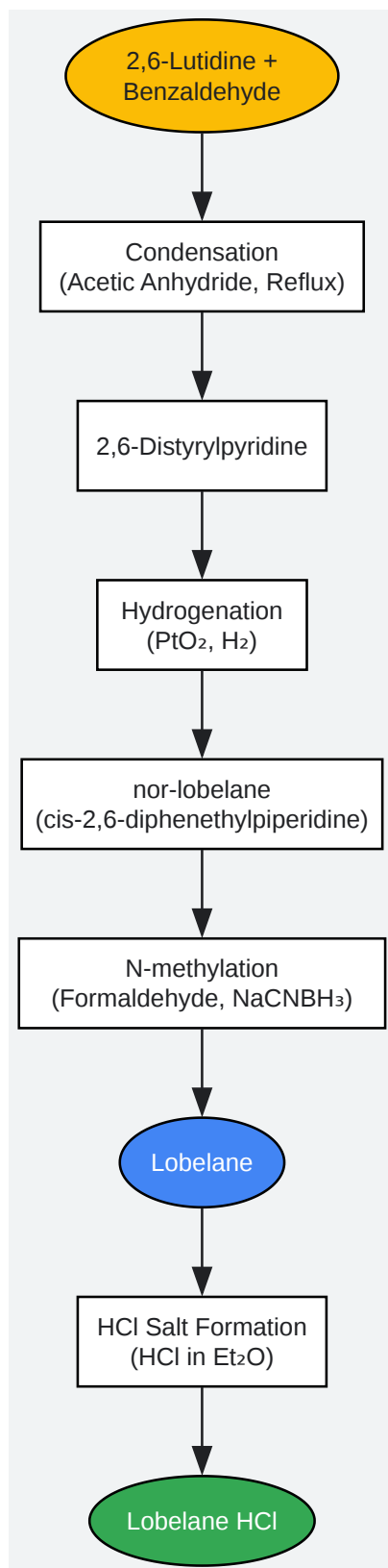
Kinetic analysis of [³H]DA uptake into synaptic vesicles shows that **lobelane** increases the K_m without significantly altering V_{max}, which is characteristic of a competitive inhibitor.[2]

Mechanism of Action: VMAT2 Inhibition

Lobelane's primary mechanism of action is the competitive inhibition of VMAT2.[2][6] VMAT2 is a transport protein located on the membrane of synaptic vesicles that is responsible for sequestering cytoplasmic monoamines, such as dopamine, into the vesicles. This process is essential for storing neurotransmitters prior to their release into the synapse.

By competitively inhibiting VMAT2, **lobelane** prevents the packaging of dopamine into vesicles. This leads to a decrease in the releasable pool of dopamine. The therapeutic potential of **lobelane** for methamphetamine abuse stems from this action; it potently attenuates the massive dopamine release evoked by methamphetamine.[2][4]





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